
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C14H14O5 This compound is characterized by its naphthalene core structure, which is substituted with various functional groups including hydroxyl, methoxy, and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester typically involves multiple steps starting from simpler naphthalene derivatives. One common approach is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is largely dependent on its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release the active acid form, which may further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and methyl ester groups, resulting in different chemical properties and applications.
3-Hydroxy-2-naphthoic acid: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
1-Naphthalenecarboxylic acid: Positional isomer with different chemical behavior.
Uniqueness
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of hydroxyl, methoxy, and ester groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in both research and industrial contexts.
Biological Activity
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester (CAS No. 90539-47-2) is a naphthalene derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.
- Molecular Formula : C14H14O5
- Molecular Weight : 262.26 g/mol
- Structure : The compound features a naphthalene core substituted with hydroxyl and methoxy groups, contributing to its biological activity.
Anticancer Properties
Research indicates that naphthalene derivatives exhibit significant anticancer effects. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Induces apoptosis |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Assay Type | Inhibition (%) at 50 µM |
---|---|
TNF-α Production | 65% |
IL-6 Production | 70% |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
S. aureus | 32 µg/mL |
S. pneumoniae | 64 µg/mL |
Case Studies
- Study on Anticancer Effects : A recent study published in Frontiers in Pharmacology explored the effects of naphthalene derivatives on cancer cell lines. The findings indicated that compounds similar to 2-naphthalenecarboxylic acid effectively inhibited tumor growth in xenograft models, suggesting their potential for further development as anticancer agents .
- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, supporting its use as a therapeutic agent for inflammatory conditions .
- Antimicrobial Efficacy : A study demonstrated that this compound showed synergistic effects when combined with standard antibiotics against resistant strains of bacteria, indicating its potential role as an adjunct therapy .
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 4,5-dihydroxy-8-methoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-7-4-11(18-2)9-5-8(14(17)19-3)6-10(15)12(9)13(7)16/h4-6,15-16H,1-3H3 |
InChI Key |
YUMGFXBYJBDNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=C1O)O)C(=O)OC)OC |
Origin of Product |
United States |
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